2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of specific precursors to form desired derivatives. For example, the synthesis of some new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been explored, indicating a methodology that could be relevant to synthesizing the compound (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques. For instance, the crystal structure of related compounds can provide insights into the arrangement and orientation of functional groups, which are crucial for understanding the compound's reactivity and interactions (Zareef et al., 2008).
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects in Parkinson's Disease Models
Research has found that caffeine and certain A2A adenosine receptor antagonists have a neuroprotective effect in models of Parkinson's Disease (PD). A study by Chen et al. (2001) investigated the protective effects of caffeine, which acts through A2A receptor blockade, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of PD. This research supports the potential of A2A antagonists as novel treatments for neurodegenerative diseases, including PD (Chen et al., 2001).
Metabolism and Excretion in Drug Development
The study of drug metabolism and excretion is crucial in the development of new medications. Takusagawa et al. (2012) characterized the metabolism and excretion of [14C]mirabegron, a β3-adrenoceptor agonist, in humans. Their findings, which highlight the drug's rapid absorption and identification of primary metabolic reactions, are essential for understanding the pharmacokinetics of new therapeutic agents (Takusagawa et al., 2012).
Analysis of Psychoactive Substances
Implications for Driving and Medication Use
Research on the impact of medication use on the risk of motor vehicle crashes is crucial for medication safety and public health policies. A study by Gibson et al. (2009) used epidemiologic approaches to evaluate the association between the use of various prescription medications and the risk of motor vehicle crashes. Their findings contribute to our understanding of how medications can affect driving abilities and inform guidelines for safer medication use (Gibson et al., 2009).
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S2/c1-9(2)20-13(11-5-4-6-22-11)18-19-15(20)24-8-12(21)17-14-16-10(3)7-23-14/h4-7,9H,8H2,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKOPIIBKZICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.